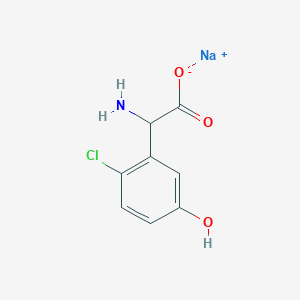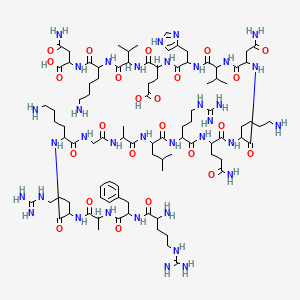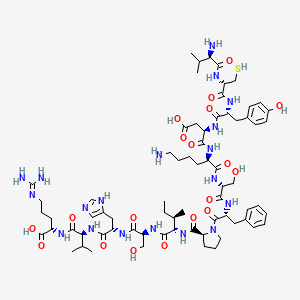
H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in various scientific research fields due to their specific biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The peptide H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH can undergo various chemical reactions, including:
Oxidation: Particularly at the cysteine residue, which can form disulfide bonds.
Reduction: Breaking disulfide bonds formed during oxidation.
Substitution: Modifying side chains of amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the specific modification desired, such as acylating agents for lysine residues.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues leads to the formation of disulfide-linked peptides, while reduction reverses this process.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate in enzymatic assays to investigate protease activity.
Biology
In biological research, peptides like H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH are used to study protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms.
Medicine
Medically, synthetic peptides are explored for their therapeutic potential, including as antimicrobial agents, cancer therapeutics, and vaccine components. This specific peptide could be investigated for its role in modulating immune responses or inhibiting specific enzymes.
Industry
In the industrial sector, peptides are used in the development of diagnostic tools, biosensors, and as components in cosmetic formulations due to their bioactive properties.
Mechanism of Action
The mechanism of action of H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can include signal transduction cascades, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Tyr-Val): A cyclic peptide used in cancer research for its ability to inhibit tumor growth.
H-D-Arg-D-Gly-D-Asp-D-Tyr-D-Val-OH: Another synthetic peptide with similar applications in biological research.
Uniqueness
The uniqueness of H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH lies in its specific sequence, which determines its biological activity and potential applications. The presence of certain amino acids, such as cysteine, allows for unique structural features like disulfide bonds, which can influence the peptide’s stability and function.
Properties
Molecular Formula |
C70H107N19O19S |
|---|---|
Molecular Weight |
1550.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44+,45-,46+,47-,48-,49-,50+,51-,52+,54-,55+,56+/m1/s1 |
InChI Key |
FDPIMWZHGJNESB-KJITXGQUSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CS)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B10787837.png)
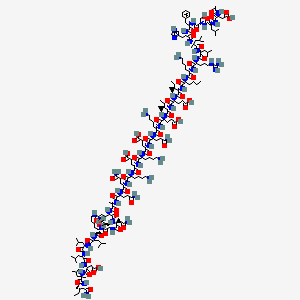
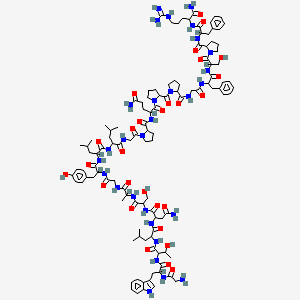

![[(2R,3S,4R,6R)-6-[(2S,4R,5S,6R)-2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10787880.png)
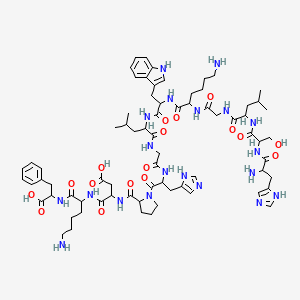
![3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride](/img/structure/B10787888.png)
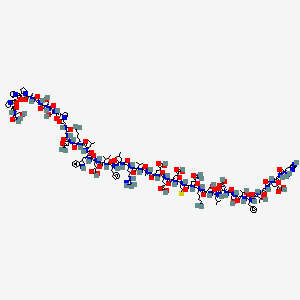
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B10787898.png)
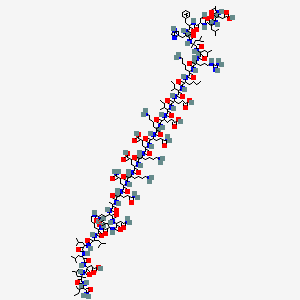
![(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B10787907.png)

